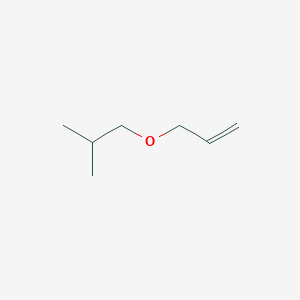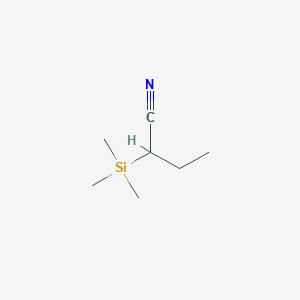![molecular formula C23H15N3O3 B14711413 1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) CAS No. 12758-77-9](/img/structure/B14711413.png)
1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple isocyanate groups, making it highly reactive and useful in polymer chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) typically involves the reaction of appropriate aromatic amines with phosgene or its derivatives. The process requires careful control of temperature and pressure to ensure the formation of the desired isocyanate groups without unwanted side reactions.
Industrial Production Methods
Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and solvents can further optimize the reaction, reducing the formation of by-products and enhancing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas.
Polymerization: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Can undergo nucleophilic substitution with suitable nucleophiles.
Common Reagents and Conditions
Alcohols and Amines: Used in addition reactions to form urethanes and ureas.
Polyols: Employed in polymerization reactions to produce polyurethanes.
Catalysts: Such as tertiary amines and organometallic compounds, are often used to enhance reaction rates.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Result from the reaction with amines.
Polyurethanes: Produced through polymerization with polyols.
Applications De Recherche Scientifique
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) has diverse applications in scientific research:
Chemistry: Used in the synthesis of advanced polymers and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and foams.
Mécanisme D'action
The compound exerts its effects primarily through the reactivity of its isocyanate groups. These groups can form strong covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl and amine groups, which are abundant in many biological and synthetic systems. The pathways involved often include nucleophilic addition and polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Methylenebis(4-isocyanatobenzene)
- 4,4’-Methylenebis(phenyl isocyanate)
- Diphenylmethane diisocyanate
Uniqueness
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) is unique due to its specific arrangement of isocyanate groups and the presence of a phenylene bis(methylene) linkage. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science.
Propriétés
Numéro CAS |
12758-77-9 |
|---|---|
Formule moléculaire |
C23H15N3O3 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
1-isocyanato-2,3-bis[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C23H15N3O3/c27-14-24-21-9-3-1-6-18(21)12-17-8-5-11-23(26-16-29)20(17)13-19-7-2-4-10-22(19)25-15-28/h1-11H,12-13H2 |
Clé InChI |
MONBXKAJLMCVCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)N=C=O)CC3=CC=CC=C3N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


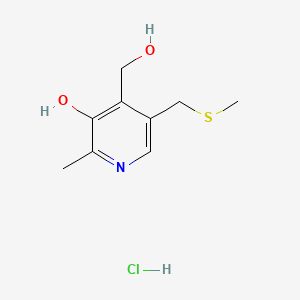
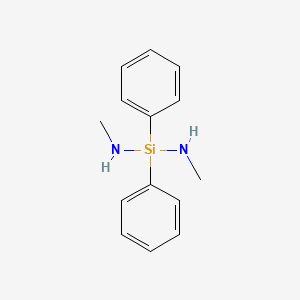
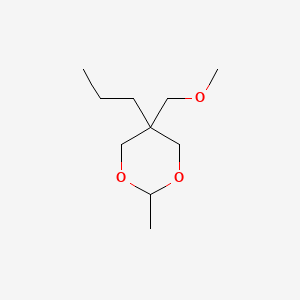
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)
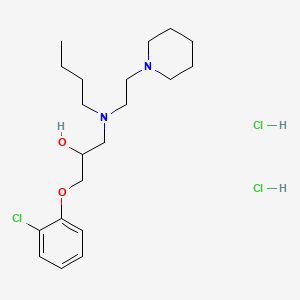
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
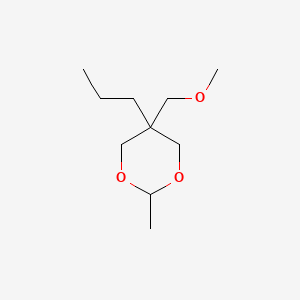
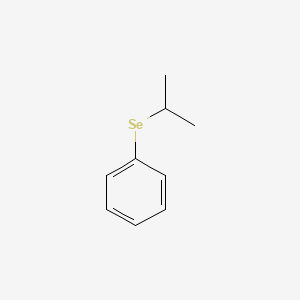
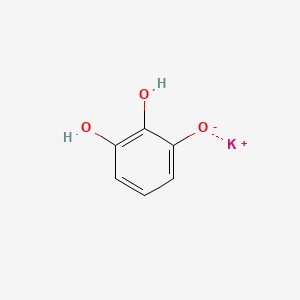
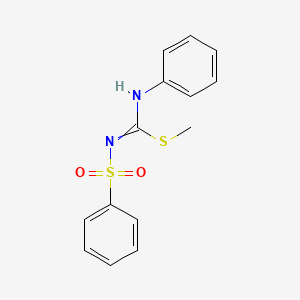
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)
![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)
